Ethyl benzofurazan-5-carboxylate

Description

The exact mass of the compound Ethyl 2,1,3-benzoxadiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

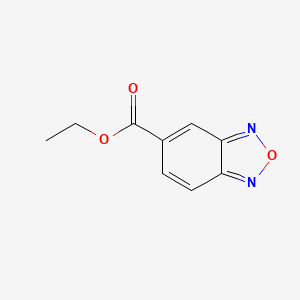

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,1,3-benzoxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-13-9(12)6-3-4-7-8(5-6)11-14-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZZIZQMAQKOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371311 | |

| Record name | Ethyl 2,1,3-benzoxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36389-07-8 | |

| Record name | Ethyl 2,1,3-benzoxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36389-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl benzofurazan-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of Ethyl benzofurazan-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines a plausible synthetic pathway, beginning with the formation of the core benzofurazan (2,1,3-benzoxadiazole) ring, followed by esterification. Detailed, step-by-step experimental protocols are provided for each synthetic stage. Furthermore, this guide compiles the expected analytical data for the comprehensive characterization of the final product, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. All quantitative data are presented in clear, tabular formats to facilitate interpretation and comparison. This document serves as a vital resource for researchers engaged in the synthesis of novel benzofurazan derivatives for drug discovery and other advanced applications.

Introduction

Benzofurazans, also known as 2,1,3-benzoxadiazoles, are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a furazan ring. This unique structural motif imparts distinct electronic properties, making benzofurazan derivatives valuable scaffolds in various scientific fields. They are recognized as potent building blocks in the development of pharmaceuticals, often exhibiting a wide range of biological activities.[1][2] Additionally, their fluorescent properties have led to their use as derivatization reagents for enhancing the detection of carboxylic acids and other molecules in complex biological samples via mass spectrometry.[3][4]

This compound is an ester derivative of this core structure. The presence of the ethyl carboxylate group at the 5-position provides a versatile handle for further chemical modification, making it a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This guide details a representative synthetic route and the expected analytical characterization of this compound.

Synthetic Pathway Overview

The synthesis of this compound can be logically approached in a two-step sequence. The first critical step involves the construction of the benzofurazan ring system to yield Benzofurazan-5-carboxylic acid. The second step is a standard esterification reaction to produce the target ethyl ester. The following workflow diagram illustrates this proposed synthetic route.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of Benzofurazan-5-carboxylic acid

This procedure describes the formation of the benzofurazan ring via an intramolecular oxidative cyclization of a substituted ortho-nitroaniline.

Materials:

-

4-Amino-3-nitrobenzoic acid

-

Sodium hydroxide (NaOH)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 4-amino-3-nitrobenzoic acid in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer. Stir until a clear solution is obtained.

-

Cool the reaction mixture to 0-5 °C in an ice-water bath.

-

Slowly add sodium hypochlorite solution dropwise to the cooled mixture while maintaining the temperature below 10 °C. The color of the solution will typically change, indicating the progress of the reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the product.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Benzofurazan-5-carboxylic acid.

-

Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol details the Fischer esterification of the carboxylic acid intermediate.

Materials:

-

Benzofurazan-5-carboxylic acid

-

Ethanol, absolute

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend Benzofurazan-5-carboxylic acid in an excess of absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (typically 3-5 drops per gram of carboxylic acid) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data.

Table 1: Physical and Molecular Properties

| Property | Expected Value |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Physical State | Likely a crystalline solid at room temperature |

| Melting Point | Not available in cited literature |

| Appearance | Typically a pale yellow or off-white solid |

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 - 8.8 | d | 1H | Aromatic H (C4-H) |

| ~8.2 - 8.4 | dd | 1H | Aromatic H (C6-H) |

| ~7.8 - 8.0 | d | 1H | Aromatic H (C7-H) |

| 4.45 | q | 2H | -O-CH₂ -CH₃ |

| 1.43 | t | 3H | -O-CH₂-CH₃ |

Note: Predicted shifts are based on the analysis of substituted benzofurazan and benzofuran systems. Actual values may vary. The protons at C4 and C6 are expected to be the most downfield due to the anisotropic effects of the furazan ring and the electron-withdrawing carboxylate group.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | Ester C =O |

| ~150.0 - 155.0 | Aromatic C (C4a, C7a) |

| ~130.0 - 135.0 | Aromatic C (C5) |

| ~120.0 - 130.0 | Aromatic CH (C4, C6, C7) |

| ~62.0 | -O-CH₂ -CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

Table 4: Mass Spectrometry Data

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Exact Mass [M+H]⁺ | 193.0608 m/z |

| Key Fragmentation Ions | Loss of ethoxy radical (-•OCH₂CH₃) |

| Loss of ethylene (-C₂H₄) via McLafferty rearrangement |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2980 - 2850 | Aliphatic C-H stretch (ethyl group) |

| ~1725 - 1710 | C=O stretch (ester) |

| ~1600, ~1480 | Aromatic C=C ring stretch |

| ~1550, ~1370 | N-O stretch (furazan ring) |

| ~1250 - 1100 | C-O stretch (ester) |

Conclusion

This technical guide provides a robust framework for the successful synthesis and rigorous characterization of this compound. The outlined protocols are based on established and reliable chemical transformations, ensuring a high probability of success for researchers. The comprehensive characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound. This molecule represents a valuable intermediate, and the methodologies presented herein can be adapted for the creation of a diverse library of benzofurazan derivatives for evaluation in drug discovery programs and for applications in materials science.

References

- 1. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids i… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl benzofurazan-5-carboxylate

CAS Number: 36389-07-8

This technical guide provides a comprehensive overview of Ethyl benzofurazan-5-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential biological activities, and relevant experimental data, presented in a structured and accessible format.

Chemical and Physical Properties

This compound, also known as Ethyl 2,1,3-benzoxadiazole-5-carboxylate, is a small molecule with the chemical formula C₉H₈N₂O₃. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 36389-07-8 | [1] |

| Molecular Formula | C₉H₈N₂O₃ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Purity | ≥ 95% (Commercially available) | [1] |

| Product Family | Lipids | [1] |

Synthesis

A generalized synthetic approach can be visualized as a multi-step process, likely starting from a commercially available substituted benzene derivative.

References

"Ethyl benzofurazan-5-carboxylate molecular structure and weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and properties of ethyl benzofurazan-5-carboxylate, a heterocyclic compound of interest in chemical and pharmaceutical research. Due to its structural relationship with bioactive benzofurazan and benzofuran derivatives, this molecule presents potential for further investigation in medicinal chemistry and materials science.

Molecular Structure and Identification

This compound, systematically named ethyl 2,1,3-benzoxadiazole-5-carboxylate , is an ester derivative of 2,1,3-benzoxadiazole-5-carboxylic acid. The core of the molecule is a bicyclic system where a benzene ring is fused to a 1,2,5-oxadiazole ring, also known as a furazan ring. The ethyl carboxylate group is attached at the 5-position of this benzofurazan ring system.

Structural Diagram:

Caption: Molecular structure of ethyl 2,1,3-benzoxadiazole-5-carboxylate.

Physicochemical Properties

The molecular formula and weight of this compound can be calculated based on its constituent atoms.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | Calculated |

| Molecular Weight | 208.18 g/mol | Calculated |

| Parent Acid (CAS) | 19155-88-5 | [1][2] |

| Parent Acid Formula | C₇H₄N₂O₃ | [1][2] |

| Parent Acid M.W. | 164.12 g/mol | [1][2] |

Experimental Data and Synthesis

Synthesis

While specific experimental protocols for the direct synthesis of this compound are not widely published, a logical synthetic route would involve the esterification of its parent, 2,1,3-benzoxadiazole-5-carboxylic acid.

A general procedure for such a reaction is outlined below. This is a representative protocol and would require optimization for this specific substrate.

Hypothetical Synthesis Workflow:

Caption: A potential workflow for the synthesis of the target compound.

Characterization

The characterization of the synthesized this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the ethyl group and the substitution pattern on the benzofurazan ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of 208.18 g/mol .

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ester group.

Potential Applications and Research Directions

Benzofurazan and related benzofuran derivatives are known to exhibit a range of biological activities.[3] The unique electronic properties of the benzofurazan ring system make it a valuable scaffold in the design of fluorescent probes and functional materials.

Logical Relationship of Research Interest:

References

- 1. chemscene.com [chemscene.com]

- 2. 2,1,3-Benzoxadiazole-5-carboxylic acid | C7H4N2O3 | CID 2735454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Analysis of Ethyl Benzofuran-2-carboxylate: A Technical Guide

Disclaimer: Comprehensive spectroscopic data (NMR, IR, MS) for Ethyl benzofuran-5-carboxylate could not be located in publicly available resources. This guide provides a detailed analysis of its positional isomer, Ethyl benzofuran-2-carboxylate , as a representative compound for researchers, scientists, and drug development professionals interested in the benzofuran scaffold.

This technical guide presents a detailed overview of the spectroscopic properties and synthesis of Ethyl benzofuran-2-carboxylate. The information is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, providing key data and methodologies for the characterization and preparation of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl benzofuran-2-carboxylate, providing a quantitative reference for its structural identification.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~7.45 | s | - |

| H-4, H-5, H-6, H-7 | 7.25-7.70 | m | - |

| -CH₂- | 4.45 | q | 7.1 |

| -CH₃ | 1.43 | t | 7.1 |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |

| C=O | ~160 |

| C-2 | ~146 |

| C-3a | ~127 |

| C-7a | ~155 |

| Aromatic C-H | 111-128 |

| C-3 | ~115 |

| -CH₂- | 61.5 |

| -CH₃ | 14.4 |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1725 | C=O stretch (ester) |

| ~1560, ~1450 | C=C stretch (aromatic) |

| ~1250, ~1100 | C-O stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 190 | [M]⁺ |

| 162 | [M - C₂H₄]⁺ |

| 145 | [M - OEt]⁺ |

| 117 | [M - CO₂Et]⁺ |

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard laboratory techniques as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr pellet or in a suitable solvent.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, and the resulting fragmentation pattern is analyzed.

Synthesis of Ethyl Benzofuran-2-carboxylate

A common and efficient method for the synthesis of Ethyl benzofuran-2-carboxylate involves the reaction of salicylaldehyde with an α-halo ester, such as ethyl bromoacetate, in the presence of a base.[1]

Reaction Scheme:

Salicylaldehyde reacts with ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetonitrile. The reaction mixture is typically heated under reflux.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC).[1] Upon completion, the product is isolated and purified, often by column chromatography.[1]

Below is a DOT script representation of the synthesis workflow.

Caption: Synthesis workflow for Ethyl benzofuran-2-carboxylate.

References

In-Depth Technical Guide: Solubility of Ethyl Benzofurazan-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Ethyl benzofurazan-5-carboxylate, a compound of interest in pharmaceutical research and development. A comprehensive search of publicly available scientific literature and databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. In light of this, this document provides a detailed framework of standard experimental protocols that can be employed to determine its solubility. Furthermore, it outlines the key physicochemical principles governing the dissolution process, offering a predictive lens for solvent selection. This guide is intended to be a practical resource for researchers, enabling them to systematically characterize the solubility profile of this compound and related compounds.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzofurazan core functionalized with an ethyl carboxylate group. The benzofurazan (or 2,1,3-benzoxadiazole) ring system is a known structural motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. The solubility of such a compound is a critical physicochemical parameter that influences its suitability for various applications, including in the synthesis of bioactive molecules and in the formulation of therapeutic agents. An understanding of its behavior in different organic solvents is fundamental for process optimization, purification, and formulation development.

Current State of Solubility Data

Despite a thorough review of scientific literature and chemical databases, no specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents has been publicly reported. While qualitative statements regarding the solubility of related benzofuran and benzoate esters suggest general miscibility with many organic solvents, this information is insufficient for rigorous scientific and development purposes. Therefore, experimental determination of its solubility is a necessary step for any research or development program involving this compound.

Experimental Protocols for Solubility Determination

The following section details standard and widely accepted methodologies for the experimental determination of the solubility of a solid compound, such as this compound, in organic solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and straightforward technique for determining the equilibrium solubility of a compound at a specific temperature.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or a magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed in the constant temperature bath for a sufficient time to allow the undissolved solid to settle.

-

Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A pre-established calibration curve of known concentrations versus analytical response is used for quantification.

-

Data Reporting: The solubility is typically reported in units of moles per liter (mol/L) or grams per 100 mL ( g/100 mL) at the specified temperature.

Temperature Variation Method (Polythermal Method)

This method is useful for determining the solubility of a compound over a range of temperatures.

Methodology:

-

Preparation of a Mixture: A known mass of this compound and a known mass of the solvent are placed in a sealed, transparent vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Dissolution: The mixture is slowly heated while being stirred. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

-

Cooling and Precipitation (Optional Cross-verification): The clear solution is then slowly cooled, and the temperature at which the first crystals appear (the cloud point) is noted.

-

Varying Concentration: The experiment is repeated with different known masses of the solute and solvent to obtain a series of solubility data points at different temperatures.

-

Data Presentation: The results are presented as a solubility curve, plotting solubility versus temperature.

Factors Influencing Solubility and Solvent Selection

The selection of an appropriate solvent is crucial for achieving the desired solubility. The principle of "like dissolves like" is a fundamental guideline.

For this compound, the presence of the ester and the benzofurazan ring suggests a moderate polarity. Therefore, it is anticipated to have higher solubility in solvents of intermediate polarity. A systematic approach to solvent screening would involve selecting a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone, acetonitrile) and polar protic (e.g., ethanol, methanol).

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with the necessary tools to systematically determine this crucial parameter. The detailed experimental protocols for the isothermal shake-flask and temperature variation methods offer a robust framework for generating reliable solubility data. By understanding the key factors that govern solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby advancing the research and development of this compound and its derivatives.

Navigating the Thermal Landscape of Ethyl Benzofuran-5-carboxylate: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl benzofuran-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermal stability and degradation profile is paramount for ensuring its quality, safety, and efficacy in various applications. This technical guide provides a predictive overview of the thermal behavior of Ethyl benzofuran-5-carboxylate, based on the established chemistry of benzofurans and ethyl esters. Due to the absence of specific experimental data in the public domain for this exact molecule, this document outlines the anticipated degradation pathways and proposes a comprehensive experimental strategy for its detailed thermal characterization.

Predicted Thermal Stability and Degradation Profile

While specific quantitative data for Ethyl benzofuran-5-carboxylate is not currently available, a qualitative assessment of its thermal stability can be inferred from its structural components: the benzofuran ring system and the ethyl carboxylate group.

Anticipated Thermal Behavior:

-

Initial Degradation: The degradation is likely to initiate at the ethyl ester moiety, as ester pyrolysis is a well-documented thermal decomposition pathway. This would likely occur at elevated temperatures, typical for aromatic esters.

-

Primary Degradation Pathways: Two primary degradation pathways are anticipated:

-

Elimination of Ethylene: A concerted reaction involving a beta-hydrogen transfer from the ethyl group to the carbonyl oxygen, leading to the formation of benzofuran-5-carboxylic acid and ethylene gas. This is a common thermal degradation route for ethyl esters.

-

Decarboxylation: Subsequent or concurrent decarboxylation of the resulting carboxylic acid at higher temperatures would yield benzofuran.

-

-

Benzofuran Ring Stability: The benzofuran ring itself is a relatively stable aromatic system and would be expected to degrade at significantly higher temperatures, likely through complex fragmentation and rearrangement reactions.

Proposed Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of Ethyl benzofuran-5-carboxylate, a suite of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Accurately weigh 5-10 mg of Ethyl benzofuran-5-carboxylate into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C at a controlled heating rate (e.g., 10 °C/min).

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

-

Record the mass loss as a function of temperature. The resulting TGA curve will indicate the temperatures at which significant degradation events occur.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and any other thermal transitions (e.g., glass transitions, solid-solid transitions) of the compound.

Methodology:

-

Accurately weigh 2-5 mg of Ethyl benzofuran-5-carboxylate into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan.

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.

-

Record the heat flow to the sample relative to the reference. The resulting DSC thermogram will show endothermic peaks corresponding to melting and other thermal events.

Evolved Gas Analysis (EGA) - TGA coupled with Mass Spectrometry or FTIR (TGA-MS/FTIR)

Objective: To identify the gaseous products evolved during the thermal degradation of the compound.

Methodology:

-

Perform TGA as described in section 2.1.

-

Couple the outlet of the TGA furnace to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

As the sample is heated and degrades, the evolved gases are continuously analyzed by the MS or FTIR.

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA curve to elucidate the degradation mechanism.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile degradation products formed at specific temperatures.

Methodology:

-

Place a small amount of Ethyl benzofuran-5-carboxylate into a pyrolysis probe.

-

Rapidly heat the sample to a specific temperature (e.g., the onset temperature of decomposition determined by TGA).

-

The degradation products are swept into a gas chromatograph for separation.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

-

Repeat at different temperatures to build a comprehensive degradation profile.

Data Presentation (Hypothetical)

Should experimental data become available, it should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Hypothetical Thermal Properties of Ethyl benzofuran-5-carboxylate

| Parameter | Value | Method |

| Melting Point (Tm) | e.g., 85-90 °C | DSC |

| Onset of Decomposition (Tonset) | e.g., 250 °C | TGA |

| Temperature of Max Decomposition Rate (Tmax) | e.g., 280 °C | TGA (DTG curve) |

| Major Gaseous Products | e.g., Ethylene, Carbon Dioxide | TGA-MS/FTIR |

Table 2: Hypothetical Major Degradation Products Identified by Py-GC-MS

| Retention Time (min) | Proposed Identity | m/z of Key Fragments |

| e.g., 5.2 | Benzofuran | e.g., 118, 90, 63 |

| e.g., 8.1 | Benzofuran-5-carboxylic acid | e.g., 162, 145, 117 |

Visualizing Predicted Pathways and Workflows

Predicted Thermal Degradation Pathway

Caption: Predicted primary thermal degradation pathway.

Experimental Workflow for Thermal Analysis

Caption: Proposed workflow for thermal characterization.

Conclusion

While direct experimental data for the thermal stability and degradation of Ethyl benzofuran-5-carboxylate is lacking, a scientifically sound predictive framework can be established based on fundamental chemical principles. The primary anticipated degradation pathway involves the pyrolysis of the ethyl ester side chain, followed by decarboxylation. To validate these predictions and establish a comprehensive thermal profile, a systematic experimental approach utilizing TGA, DSC, and hyphenated techniques such as TGA-MS and Py-GC-MS is essential. The methodologies and predictive insights provided in this guide serve as a foundational resource for researchers and professionals engaged in the development and handling of this and structurally related compounds.

A Technical Guide to Quantum Chemical Calculations for Ethyl Benzofurazan-5-Carboxylate: A Computational Approach for Drug Discovery

Introduction:

The benzofurazan (2,1,3-benzoxadiazole) scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2][3] Ethyl benzofurazan-5-carboxylate, a specific derivative, holds potential for exploration in drug development programs. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for predicting its biological interactions and guiding the synthesis of more potent analogues.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico toolkit for elucidating these molecular properties.[4][5] This technical guide outlines the theoretical framework, computational protocol, and data interpretation for performing quantum chemical calculations on this compound, tailored for researchers, scientists, and drug development professionals. While specific experimental and computational data for this exact molecule is sparse in the literature, this guide establishes a robust methodology based on studies of closely related benzofurazan and benzofuran derivatives.[6][7][8]

Core Theoretical Concepts: Density Functional Theory (DFT)

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules as it combines the accuracy of Hartree-Fock theory with DFT, yielding reliable results for geometry, vibrational frequencies, and electronic properties.[6][9]

The choice of a basis set, which is a set of mathematical functions used to describe the shape of atomic orbitals, is also critical. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used, offering a good compromise between accuracy and computational cost.[7][9] The inclusion of polarization functions (d,p) and diffuse functions (+) allows for a more accurate description of electron distribution, which is crucial for molecules with heteroatoms and potential non-covalent interactions.

Computational Workflow

The process of performing and analyzing a quantum chemical calculation follows a structured workflow. This involves defining the initial molecular structure, performing geometry optimization to find the lowest energy conformation, verifying it as a true minimum through frequency calculations, and finally, computing various electronic and chemical properties.

Detailed Computational Protocol

This section provides a detailed methodology for conducting quantum chemical calculations on this compound using a program package like Gaussian.

-

Molecular Structure Creation : The initial 3D coordinates of this compound are generated using a molecular builder and saved in a suitable format (e.g., .mol or .pdb).

-

Input File Preparation : An input file for the quantum chemistry software (e.g., Gaussian) is prepared. This file specifies the coordinates, the charge and multiplicity of the molecule (typically 0 and 1 for a neutral singlet state), the level of theory (e.g., B3LYP/6-31G(d,p)), and the type of calculation (e.g., Opt Freq for optimization followed by frequency calculation).

-

Geometry Optimization : The calculation is run to find the equilibrium geometry of the molecule, which corresponds to the minimum on the potential energy surface. This step is crucial for obtaining accurate structural parameters and energies.[7]

-

Vibrational Frequency Analysis : A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results can also be used to predict the molecule's infrared (IR) and Raman spectra.[6]

-

Property Calculations : Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes:

-

Frontier Molecular Orbitals (FMOs) : Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

Molecular Electrostatic Potential (MEP) : Generation of an MEP map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[9]

-

Natural Bond Orbital (NBO) Analysis : To investigate intramolecular charge transfer, donor-acceptor interactions, and molecular stability.[6]

-

Population Analysis : To determine the partial atomic charges (e.g., Mulliken, Hirshfeld, NBO).[9]

-

Data Presentation and Interpretation

The output from these calculations provides a wealth of quantitative data. For clarity and comparative analysis, this data should be organized into structured tables. While data for the exact title compound is not available, the following tables present typical results for related benzofuran/benzofurazan structures, calculated at the DFT/B3LYP level of theory.

Table 1: Optimized Geometrical Parameters (Illustrative Examples)

This table compares calculated bond lengths and angles with experimental data where available, providing validation for the chosen computational method.[7]

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Experimental Value (XRD) |

| Bond Lengths (Å) | C=O | 1.227 Å[6] | - |

| C-O (ester) | 1.360 Å[6] | - | |

| C-N (fused ring) | ~1.35 - 1.40 Å | - | |

| C=C (aromatic) | ~1.39 - 1.41 Å[6] | - | |

| Bond Angles (°) | O-C-C | ~115 - 125° | - |

| C-N-O | ~105 - 110° | - |

Table 2: Calculated Electronic and Reactivity Descriptors

This table summarizes key electronic properties derived from FMO analysis. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. Global reactivity descriptors, such as chemical hardness and electrophilicity, quantify the molecule's resistance to charge transfer and its ability to accept electrons, respectively.[7][10]

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | -6.367[7] |

| LUMO Energy | ELUMO | - | -1.632[7] |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.735[7] |

| Ionization Potential | I | -EHOMO | 6.367[7] |

| Electron Affinity | A | -ELUMO | 1.632[7] |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.999[7] |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.367[7] |

| Electrophilicity Index | ω | µ² / (2η) | 3.374[7] |

Application in Rational Drug Design

The data generated from quantum chemical calculations are directly applicable to drug discovery and development.

-

Structure-Activity Relationship (SAR) Studies : By calculating properties for a series of benzofurazan derivatives, researchers can build quantitative structure-activity relationship (QSAR) models. These models correlate calculated descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) with experimental biological activity, enabling the prediction of potency for new, unsynthesized compounds.[11]

-

Molecular Docking : The optimized 3D structure and calculated partial atomic charges are essential inputs for molecular docking simulations. These simulations predict the binding mode and affinity of the molecule within the active site of a biological target (e.g., an enzyme or receptor), providing insights into its mechanism of action.[12]

-

Reactivity and Metabolism Prediction : The Molecular Electrostatic Potential (MEP) map identifies electron-rich and electron-deficient regions of the molecule. Electron-rich (negative potential) areas are susceptible to electrophilic attack, while electron-deficient (positive potential) areas are prone to nucleophilic attack. This information can help predict sites of metabolic transformation and potential interactions with biological nucleophiles and electrophiles.

The logical flow from calculation to application in drug design is a critical pathway in modern computational chemistry.

Conclusion

Quantum chemical calculations offer an indispensable, cost-effective, and rapid method for characterizing the fundamental properties of novel molecules like this compound. By employing DFT methods such as B3LYP with an appropriate basis set, researchers can obtain reliable data on molecular geometry, stability, and electronic characteristics. This information is crucial for understanding the molecule's intrinsic properties and provides a solid foundation for further research, including the rational design of new derivatives with enhanced therapeutic potential and the elucidation of their mechanisms of action at the molecular level. This computational-first approach significantly accelerates the drug discovery pipeline, enabling a more targeted and efficient search for next-generation therapeutics.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica | MDPI [mdpi.com]

- 3. Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with antioxidant properties | Scilit [scilit.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Benzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of biological activities, making them a focal point of research for the development of new therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of benzofuran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the induction of apoptosis, arrest of the cell cycle, and inhibition of critical signaling pathways essential for tumor progression and survival.[3][4]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic efficacy of various benzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for representative benzofuran derivatives is presented in the tables below.

Table 1: Cytotoxicity of Benzofuran Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 |

| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 |

| Benzofuran-Chalcone Hybrid (4g) | HeLa (Cervical) | 5.61[5] |

| Benzofuran-Chalcone Hybrid (4g) | HCC1806 (Breast) | 5.93[5] |

| Benzofuran-Chalcone Hybrid (4n) | HeLa (Cervical) | 3.18[5] |

| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01[6] |

| 3-Amidobenzofuran derivative (28g) | HCT-116 (Colon) | 5.20[6] |

| Oxindole-based Benzofuran Hybrid (22d) | MCF-7 (Breast) | 3.41[6] |

| Oxindole-based Benzofuran Hybrid (22f) | MCF-7 (Breast) | 2.27[6] |

| Bromo-derivative (14c) | HCT116 (Colon) | 3.27[6] |

| Benzofuran-based oxadiazole conjugate (14c) | HCT116 (Colon) | 3.27[6] |

| 3-methylbenzofuran derivative (16b) | A549 (Lung) | 1.48[3] |

| Benzofuran derivative (30b) | SQ20B (Head and Neck) | More cytotoxic than control[7] |

| Benzofuran derivative (1c) | K562, HeLa, MOLT-4 | 20-85[8] |

| Benzofuran derivative (VIII) | K562 (Leukemia) | 5.0[8] |

| Benzofuran derivative (VIII) | HL-60 (Leukemia) | 0.1[8] |

| Cyanobenzofuran derivative (2) | HePG2 (Liver) | 16.08–23.67[9] |

| Cyanobenzofuran derivative (8) | HCT-116 (Colon) | 8.81–13.85[9] |

| Cyanobenzofuran derivative (8) | MCF-7 (Breast) | 8.36–17.28[9] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Flow cytometry is employed to determine the effect of benzofuran derivatives on the cell cycle progression.

Protocol:

-

Cell Treatment: Treat cancer cells with the desired concentration of the benzofuran derivative for 24 to 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways in Anticancer Activity

Benzofuran derivatives exert their anticancer effects by modulating various signaling pathways.

Some benzofuran derivatives can induce apoptosis in a p53-dependent manner.[1] This involves the nuclear translocation of p53, leading to an increase in the expression of cell cycle inhibitors like p21 and p27, and pro-apoptotic proteins, ultimately causing cell cycle arrest, primarily at the G2/M phase, and apoptosis.[1]

Caption: p53-dependent apoptotic pathway induced by benzofurans.

Certain benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway.[7] By blocking both mTORC1 and Akt signaling, these compounds can overcome the resistance associated with Akt overactivation, a common issue with rapamycin and its derivatives.[7]

Caption: Inhibition of the mTOR signaling pathway by benzofurans.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several benzofuran derivatives are summarized below.

Table 2: Minimum Inhibitory Concentration (MIC) of Benzofuran Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5[12] |

| Aza-benzofuran (Compound 1) | Escherichia coli | 25[12] |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5[12] |

| Benzofuran derivative (Compound 6) | Penicillium italicum | 12.5[12] |

| Benzofuran derivative (Compound 6) | Colletotrichum musae | 12.5-25[12] |

| Hydrophobic benzofuran analog | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12[11] |

| Benzofuran ketoxime (38) | Staphylococcus aureus | 0.039[10] |

| Benzofuran ketoxime derivatives | Candida albicans | 0.625-2.5[10] |

| 3-Benzofurancarboxylic acid derivative (III, IV, VI) | Gram-positive bacteria | 50-200[13] |

| 3-Benzofurancarboxylic acid derivative (VI, III) | Candida albicans, C. parapsilosis | 100[13] |

| Hydrazone derivative (M5a, M5g) | Enterococcus faecalis | Potent at 50[14] |

Experimental Protocols

This method is a quantitative assay to determine the MIC of a compound against a specific microorganism.[14]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the benzofuran derivative in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[14]

Protocol:

-

Agar Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton Agar) and uniformly spread a standardized inoculum of the test microorganism on the surface.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

-

Compound Addition: Add a defined volume of the benzofuran derivative solution to each well.

-

Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Mechanism of Antimicrobial Action

One of the key mechanisms of antimicrobial action for some benzofuran derivatives is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[15]

Caption: Inhibition of DNA gyrase by benzofuran derivatives.

Anti-inflammatory Activity

Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory enzymes.[16][17]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Inhibition of Nitric Oxide (NO) Production by Benzofuran Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) |

| Aza-benzofuran (Compound 1) | RAW 264.7 | 17.3[12] |

| Aza-benzofuran (Compound 4) | RAW 264.7 | 16.5[12] |

| Heterocyclic/benzofuran hybrid (5d) | RAW 264.7 | 52.23[16] |

Experimental Protocols

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[2]

Protocol:

-

Animal Grouping: Divide rats into groups: control, standard (e.g., diclofenac sodium), and test groups receiving different doses of the benzofuran derivative.

-

Compound Administration: Administer the compounds orally or intraperitoneally one hour before carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways in Anti-inflammatory Activity

Benzofuran derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[16][18] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2.[16][18]

Caption: Inhibition of NF-κB and MAPK pathways by benzofurans.

Conclusion

The diverse and potent biological activities of benzofuran derivatives underscore their importance as a versatile scaffold in drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this remarkable class of compounds. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel benzofuran derivatives is warranted to translate these promising findings into clinically effective therapies for a range of diseases.

References

- 1. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescent Properties of Benzofurazan Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofurazan, also known as 2,1,3-benzoxadiazole, and its derivatives represent a versatile class of heterocyclic compounds with significant applications in the fields of chemistry, biology, and medicine. Their compact size, environmental sensitivity, and tunable fluorescent properties make them exceptional scaffolds for the design of fluorescent probes and labels. The fluorescence of benzofurazan compounds is highly dependent on the nature and position of substituents on the benzofurazan ring, allowing for the rational design of probes with specific photophysical characteristics. This guide provides a comprehensive overview of the fluorescent properties of benzofurazan compounds, their synthesis, and their application in biological research and drug development.

The core structure of benzofurazan is characterized by a benzene ring fused to a furazan (1,2,5-oxadiazole) ring. The introduction of electron-donating and electron-withdrawing groups at the 4- and 7-positions dramatically influences the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its absorption and emission properties. This sensitivity to the electronic environment is the foundation for their use as fluorogenic probes for detecting specific analytes and monitoring biological processes.

Core Photophysical Properties of Benzofurazan Derivatives

The fluorescent properties of benzofurazan compounds are dictated by their electronic structure. The parent benzofurazan is weakly fluorescent. However, the introduction of an electron-donating group (D) at the 4-position and an electron-withdrawing group (A) at the 7-position leads to a significant enhancement of fluorescence. This "push-pull" system facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, resulting in a large Stokes shift and emission in the visible region of the spectrum.

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of representative benzofurazan derivatives from the literature. These values can vary depending on the solvent and other experimental conditions.

Table 1: Photophysical Properties of 4-Amino-7-nitrobenzofurazan (NBD) Derivatives

| Compound/Derivative | Substituent at 4-position | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent |

| NBD-Cl (4-chloro-7-nitrobenzofurazan) | -Cl | ~465 | Non-fluorescent | ~0.00 | Acetonitrile |

| NBD-amine | -NH₂ | ~470 | ~530 | ~0.30 | Methanol |

| NBD-piperidine | -N(CH₂)₅ | ~478 | ~535 | ~0.45 | Dichloromethane |

| NBD-morpholine | -N(CH₂CH₂)₂O | ~475 | ~540 | ~0.50 | Dichloromethane |

| NBD-cysteine | -S-CH₂CH(NH₂)COOH | ~480 | ~545 | ~0.25 | Water |

Table 2: Photophysical Properties of Other Substituted Benzofurazan Derivatives

| Compound/Derivative | Substituent at 4-position | Substituent at 7-position | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent |

| 4-Methoxybenzofurazan | -OCH₃ | -H | ~340 | ~450 | ~0.10 | Cyclohexane |

| 4-Dimethylaminobenzofurazan | -N(CH₃)₂ | -H | ~390 | ~520 | ~0.20 | Cyclohexane |

| 4-Amino-7-sulfamoylbenzofurazan | -NH₂ | -SO₂NH₂ | ~430 | ~550 | ~0.60 | Methanol |

| 4-(Methylthio)-7-aminobenzofurazan | -SCH₃ | -NH₂ | ~450 | ~560 | ~0.75 | Methanol |

Experimental Protocols

General Synthesis of 4-Amino-7-nitrobenzofurazan (NBD) Derivatives

This protocol describes a general method for the synthesis of 4-amino-7-nitrobenzofurazan derivatives via nucleophilic aromatic substitution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F) with a primary or secondary amine. NBD-F is generally more reactive and may lead to higher yields.[1]

Materials:

-

4-chloro-7-nitrobenzofurazan (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F)

-

Primary or secondary amine of interest

-

Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) as a base

-

Acetonitrile or Dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve the amine of interest (1.2 equivalents) in the chosen solvent (acetonitrile or DCM).

-

Add the base (2.0 equivalents) to the solution.

-

In a separate flask, dissolve NBD-Cl or NBD-F (1.0 equivalent) in the same solvent.

-

Slowly add the NBD-halide solution to the amine solution with stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 4-amino-7-nitrobenzofurazan derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Fluorescence Quantum Yield (Φ_F)

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

-

Spectrofluorometer with corrected emission spectra capabilities

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Benzofurazan compound of interest (sample)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Spectroscopic grade solvent

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer. The excitation wavelength should be the same for both the sample and the standard.

-

Record the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring the excitation and emission slit widths are kept constant.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Applications in Biological Systems and Drug Development

Benzofurazan-based probes are widely used to study various biological processes due to their ability to change their fluorescent properties in response to specific cellular events.

Detection of Caspase-3 Activity in Apoptosis

Caspase-3 is a key executioner enzyme in the apoptotic signaling pathway. Benzofurazan-based probes have been designed to detect its activity. These probes typically consist of a caspase-3 specific peptide sequence (e.g., DEVD) linked to a benzofurazan fluorophore. In its intact state, the probe's fluorescence is quenched. Upon cleavage by active caspase-3, the fluorophore is released, leading to a significant increase in fluorescence.

References

The Chemistry and Application of Benzofurazan-Based Fluorogenic Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern molecular and cellular biology, the ability to selectively tag and visualize biomolecules is paramount. Fluorogenic reagents, compounds that are intrinsically non-fluorescent but become highly fluorescent upon reaction with a specific analyte, are invaluable tools in this pursuit. This guide provides a comprehensive overview of a prominent class of such reagents: benzofurazan derivatives. While the initial topic of "ethyl benzofuran-5-carboxylate" did not yield specific fluorogenic applications, extensive research has pointed towards the closely related and widely utilized benzofurazan (also known as 2,1,3-benzoxadiazole) scaffold as the core of a powerful family of fluorogenic probes.

This technical guide will focus primarily on two of the most prominent members of this family, 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F). We will delve into their reaction mechanisms, provide detailed experimental protocols for their use, and present key quantitative data to aid in experimental design and interpretation.

Core Principle: Fluorogenic Activation

The utility of benzofurazan derivatives like NBD-Cl and NBD-F lies in their fluorogenic nature. These reagents themselves are essentially non-fluorescent. However, upon reaction with nucleophilic groups, primarily primary and secondary amines and thiols, they form highly fluorescent adducts. This "switching on" of fluorescence provides a high signal-to-noise ratio, making them ideal for sensitive detection of biomolecules in complex environments.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The core reaction mechanism for the fluorogenic activation of NBD-Cl and NBD-F is a nucleophilic aromatic substitution. The electron-withdrawing nitro group makes the benzofurazan ring highly electron-deficient and susceptible to nucleophilic attack. A primary or secondary amine or a thiol group on a target molecule acts as the nucleophile, attacking the carbon atom to which the halogen (chlorine or fluorine) is attached. This results in the displacement of the halide ion and the formation of a stable, fluorescent NBD-adduct.[1][2] The reaction is typically carried out under slightly alkaline conditions (pH 8.0-9.5) to ensure the deprotonation of the amine or thiol group, thereby increasing its nucleophilicity.[1][3]

Quantitative Data for NBD-Derivatives

The selection of a fluorogenic probe is critically dependent on its spectral properties. The following tables summarize key quantitative data for NBD-Cl and NBD-F adducts with various biomolecules. It is important to note that the fluorescence of NBD adducts is highly sensitive to the polarity of the local environment, with fluorescence intensity often decreasing in aqueous solutions.[2]

Table 1: Spectral Properties of NBD-Amine and NBD-Thiol Adducts

| Analyte Type | Reagent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Environment | Reference(s) |

| Primary Amines | NBD-Cl | ~464-470 | ~512-540 | ~22,000 | Aqueous/Methanol | [1][4][5][6] |

| Secondary Amines | NBD-Cl | ~485 | ~540 | - | Methanol | [4] |

| Amino Acids (general) | NBD-F | ~470 | ~530 | - | - | [7] |

| Thiols | NBD-Cl | ~464 | ~512 | - | Aqueous | [5] |

Note: The fluorescence of NBD-thiol adducts is significantly weaker than that of NBD-amine adducts.[5]

Table 2: Reported Excitation and Emission Wavelengths for Specific NBD-Labeled Compounds

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Application | Reference(s) |

| NBD-labeled Amino Acids | 470 | 540 | HPLC Analysis | [1][8] |

| Pimaricin-NBD | 473.5 | 538.5 | Spectrofluorimetry | [9] |

| Hydroxyproline-NBD | 465 | 535 | HPLC Analysis | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent fluorogenic reagent, NBD-Cl, and its application in labeling various biomolecules for analysis.

Synthesis of 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

Materials:

-

4-Chlorobenzofurazan

-

Sodium Nitrate (NaNO₃)

-

Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Prepare a solution of sodium nitrate in sulfuric acid and cool to 0°C.

-

Slowly add 4-chlorobenzofurazan to the cooled solution while stirring.

-

After a brief period at 0°C, heat the reaction mixture to 85°C for approximately 30 minutes.

-

Cool the mixture and add ice-water to precipitate the product.

-

Filter the precipitate and recrystallize from an ethanol-water mixture to yield 4-chloro-7-nitrobenzofurazan as yellow needles.[10]

Protocol 1: Pre-column Derivatization of Amino Acids for HPLC Analysis

This protocol describes the labeling of amino acids with NBD-F prior to separation and detection by High-Performance Liquid Chromatography (HPLC).[7]

Materials:

-

Sample containing amino acids

-

50 mM Borate buffer (pH 8.0) containing 20 mM EDTA

-

100 mM NBD-F in acetonitrile

-

50 mM Hydrochloric acid (HCl)

-

Reaction vials

-

Water bath or heating block

-

Ice bath

Workflow:

Protocol 2: Covalent Labeling of Proteins with NBD-Cl

This protocol outlines the general procedure for labeling purified proteins with NBD-Cl for applications such as fluorescence microscopy.[2][3]

Materials:

-

Purified protein or peptide of interest

-

NBD-Cl

-

Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

-

50 mM Sodium borate buffer (pH 8.0-9.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in anhydrous DMSO or ethanol to a concentration of 10-20 mM. This solution should be protected from light and moisture.

-

Prepare Protein Solution: Dissolve the protein of interest in the sodium borate buffer to a concentration of 1-5 mg/mL.

-

Labeling Reaction: Add a 10-fold molar excess of the NBD-Cl stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

Purification: Remove unreacted NBD-Cl from the labeled protein using a size-exclusion chromatography column.

Protocol 3: Fluorescence Microscopy of NBD-Lipid Uptake in Mammalian Cells

NBD-labeled lipids are valuable tools for studying lipid trafficking and membrane dynamics. This protocol provides a general workflow for visualizing the uptake of NBD-labeled lipids in cultured mammalian cells.[11]

Materials:

-

Cultured mammalian cells

-

NBD-labeled lipid (e.g., NBD-phosphatidylethanolamine)

-

DMSO

-

Bovine Serum Albumin (BSA)

-

Imaging buffer (e.g., Tyrode's buffer with salts and sugars)

-

Confocal microscope

Workflow:

Application in Signaling Pathway Analysis

The use of NBD-based probes extends to the study of cellular signaling pathways. For instance, NBD-labeled ligands can be synthesized to investigate receptor-ligand interactions and downstream signaling events. While a specific signaling pathway for "ethyl benzofuran-5-carboxylate" is not applicable, a conceptual diagram illustrates how an NBD-labeled ligand could be used to study a generic receptor tyrosine kinase (RTK) pathway.

In this conceptual model, the fluorescence from the NBD-labeled ligand could be used to quantify receptor binding, track receptor internalization, or be used in fluorescence resonance energy transfer (FRET) studies to monitor conformational changes upon ligand binding.

Conclusion

Benzofurazan-based fluorogenic reagents, particularly NBD-Cl and NBD-F, are powerful and versatile tools for researchers in the life sciences. Their ability to selectively label primary and secondary amines and thiols with a concomitant increase in fluorescence has led to their widespread use in proteomics, genomics, and cell biology. This guide has provided a foundational understanding of their chemistry, detailed protocols for their application, and a summary of their key quantitative properties. By leveraging the principles and methods outlined herein, researchers can effectively employ these reagents to gain deeper insights into complex biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. biotium.com [biotium.com]

- 5. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 6. interchim.fr [interchim.fr]

- 7. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chloro-7-nitrobenzofurazan synthesis - chemicalbook [chemicalbook.com]

- 11. bio-protocol.org [bio-protocol.org]

The Benzofuran Core: A Technical Guide to its Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction